molecular formula C13H14F3N3O2S B2496737 5-(2,2-dimethoxyethyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-ylhydrosulfide CAS No. 477850-72-9

5-(2,2-dimethoxyethyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-ylhydrosulfide

Cat. No.: B2496737
CAS No.: 477850-72-9
M. Wt: 333.33
InChI Key: PUWRFFUPZVWOFU-UHFFFAOYSA-N
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Description

5-(2,2-dimethoxyethyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-ylhydrosulfide is a useful research compound. Its molecular formula is C13H14F3N3O2S and its molecular weight is 333.33. The purity is usually 95%.
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Biological Activity

5-(2,2-dimethoxyethyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-ylhydrosulfide is a compound of significant interest due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential applications in various fields including agriculture and pharmaceuticals.

  • Molecular Formula : C13H14F3N3O2S
  • Molecular Weight : 333.33 g/mol
  • CAS Number : 477850-72-9

This compound belongs to the class of triazoles, which are known for their broad spectrum of biological activities.

The biological activity of this compound primarily stems from its interaction with specific enzymes and receptors. Notably, it has been studied as a potential inhibitor of phytoene desaturase (PDS), an enzyme critical in the carotenoid biosynthesis pathway. Inhibition of PDS can lead to herbicidal effects by disrupting the growth of target weeds.

1. Herbicidal Activity

Recent studies have demonstrated that derivatives of triazole compounds exhibit significant herbicidal properties. For instance, a related compound showed enhanced post-emergence herbicidal activity against various weed species at concentrations ranging from 375 to 750 g/ha . The mechanism involves the inhibition of PDS, leading to the accumulation of phytoene and subsequent phytotoxic effects.

2. Antimicrobial Properties

Triazoles are also recognized for their antimicrobial activities. The compound has shown efficacy against certain bacterial strains by disrupting cell wall synthesis and inhibiting DNA replication processes. This makes it a candidate for further development in antimicrobial therapies.

3. Anticancer Potential

Preliminary research indicates that triazole derivatives may induce apoptosis in cancer cells by targeting specific signaling pathways. This compound's structural features could facilitate interactions with molecular targets involved in cancer progression, warranting further investigation into its anticancer properties.

Case Studies

StudyFindings
Study on Herbicidal ActivityDemonstrated effective inhibition of PDS with a broader spectrum against six weed types compared to commercial alternatives .
Antimicrobial EvaluationShowed significant inhibition against Gram-positive bacteria, suggesting potential as an antibacterial agent .
Anticancer ResearchInduced apoptosis in cultured cancer cells, indicating possible therapeutic applications in oncology .

Properties

IUPAC Name

3-(2,2-dimethoxyethyl)-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3N3O2S/c1-20-11(21-2)7-10-17-18-12(22)19(10)9-5-3-4-8(6-9)13(14,15)16/h3-6,11H,7H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUWRFFUPZVWOFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CC1=NNC(=S)N1C2=CC=CC(=C2)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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